DM4-Sme

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

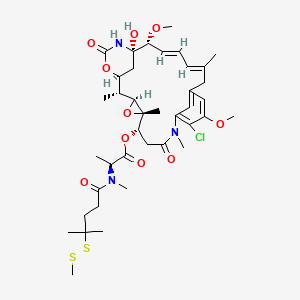

DM4-Sme is a metabolite of antibody-maytansin conjugates (AMCs) and a tubulin inhibitor . It is also a cytotoxic moiety of antibody-drug conjugates (ADCs), which can be linked to an antibody through a disulfide bond or a stable thioether bond . DM4-Sme inhibits KB cells with an IC50 of 0.026 nM .

Synthesis Analysis

DM4-Sme has been synthesized through iridium-catalyzed hydrogen isotope exchange reactions of aliphatic amides . The method is fully translatable to the specific requirements of tritium chemistry and its effectiveness was demonstrated by direct tritium labeling of a maytansinoid .Molecular Structure Analysis

DM4-Sme contains a free sulfhydryl group, which reacts with other thiol-containing molecules in biological matrices to form conjugates . This can lead to an underestimation of the free payload concentration .Chemical Reactions Analysis

DM4-Sme has been involved in highly selective homogeneous iridium-catalyzed hydrogen isotope exchange (HIE) of unactivated C(sp3) centers in aliphatic amides . The HIE with a series of common ADC linker side chains proceeds with high yields, high regioselectivity, and with deuterium incorporation up to 99% .Physical And Chemical Properties Analysis

DM4-Sme has a molecular weight of 826.46 and a formula of C39H56ClN3O10S2 . It appears as a solid, white to off-white substance .Scientific Research Applications

Antibody-Drug Conjugates (ADCs) for Targeted Cancer Therapy

DM4-SMe serves as a cytotoxic moiety in ADCs, which are designed to target and destroy cancer cells while sparing healthy cells. The molecule can be linked to antibodies through disulfide bonds or stable thioether bonds . This targeted approach allows for the delivery of DM4-SMe directly to cancer cells, reducing systemic toxicity and improving therapeutic efficacy.

Tubulin Inhibition for Cell Cycle Arrest

As a tubulin inhibitor, DM4-SMe disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase . This mechanism is crucial for preventing the proliferation of cancer cells and is a key area of research for developing new cancer treatments.

Metabolite Analysis in Pharmacokinetics

DM4-SMe is a metabolite of antibody-maytansin conjugates (AMCs). Its pharmacokinetic properties are studied to understand the metabolism and elimination of ADCs in the body. This research is vital for optimizing dosing regimens and minimizing side effects in cancer therapy .

Cytotoxicity Studies for Drug Development

The cytotoxic effects of DM4-SMe are quantified using IC50 values, which measure the concentration required to inhibit cell growth by 50%. DM4-SMe has shown high potency with an IC50 of 0.026 nM against KB cells . These studies are essential for determining the therapeutic window and safety profile of new ADCs.

Disulfide Bond Stability Research

The stability of the disulfide bond linking DM4-SMe to antibodies is a critical factor in the development of ADCs. Research in this area focuses on enhancing the stability of the bond to prevent premature release of the cytotoxic agent, which could lead to off-target effects .

Thioether Bond Research for Drug Linkers

Similar to disulfide bonds, thioether bonds are used to attach DM4-SMe to antibodies. Studies on thioether bond stability contribute to the design of more stable and effective ADCs. Researchers aim to create linkers that release the cytotoxic agent only within the targeted cancer cells .

In Vivo Efficacy Studies

DM4-SMe is evaluated in animal models to assess its efficacy in shrinking tumors and prolonging survival. These in vivo studies are crucial for translating preclinical findings into clinical applications and for the eventual approval of new ADCs for cancer treatment .

Resistance Mechanism Research

Understanding how cancer cells develop resistance to drugs like DM4-SMe is vital for improving treatment outcomes. Research in this field explores the genetic and molecular changes in cancer cells that lead to resistance, with the goal of developing strategies to overcome it .

Mechanism of Action

Target of Action

DM4-Sme, a metabolite of antibody-maytansin conjugates (AMCs), primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling transportation within cells, and is vital for cell division .

Mode of Action

DM4-Sme acts as a tubulin inhibitor . It binds to tubulin, preventing the polymerization of tubulin into microtubules . This disrupts the formation and function of the mitotic spindle during cell division, leading to cell cycle arrest and ultimately cell death . DM4-Sme can be linked to an antibody through a disulfide bond or a stable thioether bond, allowing it to specifically target cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by DM4-Sme is the microtubule assembly pathway . By inhibiting tubulin, DM4-Sme disrupts the dynamic instability of microtubules, which is essential for their function in cell division . This leads to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

ADCs are designed to selectively deliver the cytotoxic drug to tumor tissues, sparing normal tissues, thereby improving its therapeutic window .

Result of Action

The molecular effect of DM4-Sme is the inhibition of tubulin polymerization, which disrupts microtubule dynamics . On a cellular level, this leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . DM4-Sme has been shown to inhibit KB cells with an IC50 of 0.026 nM, indicating its potent cytotoxicity .

Action Environment

The action, efficacy, and stability of DM4-Sme, like other ADCs, can be influenced by various environmental factors. These can include the characteristics of the tumor microenvironment, the expression level of the target antigen on cancer cells, and the presence of competing substrates

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLNAIFGVAUBEJ-SIDGEOBYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSC)C)\C)OC)(NC(=O)O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56ClN3O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DM4-Sme | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2878551.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2878554.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)

![2-[(2,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B2878568.png)